molecular formula C27H22ClNO3 B14926704 (2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

(2E)-3-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-1-[3-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B14926704
M. Wt: 443.9 g/mol
InChI Key: ABLQFSIARXYYQS-ZRDIBKRKSA-N
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Description

(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a pyrrolylphenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chlorophenoxymethyl)phenol.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to yield 3-(3-chlorophenoxymethyl)-4-methoxyphenol.

    Formation of the Pyrrolyl Intermediate: Separately, 3-bromophenyl is reacted with pyrrole in the presence of a base to form 3-(1H-pyrrol-1-yl)phenyl.

    Aldol Condensation: The final step involves an aldol condensation reaction between the methoxylated intermediate and the pyrrolyl intermediate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

(E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE
  • **(E)-3-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE

Uniqueness

    Chlorophenoxy Group: The presence of the chlorophenoxy group in (E)-3-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3-(1H-PYRROL-1-YL)PHENYL]-2-PROPEN-1-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions.

    Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9 g/mol

IUPAC Name

(E)-3-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-1-(3-pyrrol-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H22ClNO3/c1-31-27-13-11-20(16-22(27)19-32-25-9-5-7-23(28)18-25)10-12-26(30)21-6-4-8-24(17-21)29-14-2-3-15-29/h2-18H,19H2,1H3/b12-10+

InChI Key

ABLQFSIARXYYQS-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C=CC=C3)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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